3-(2-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide
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Overview
Description
3-(2-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds are known to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives are known to have strong biological activities .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and depends on the specific structure of the benzofuran compound .
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 3-(2-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide involves multiple steps, typically starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring Industrial production methods may utilize microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
3-(2-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential anti-tumor and antibacterial properties, it is investigated for therapeutic applications, including drug development for cancer and infectious diseases.
Comparison with Similar Compounds
Similar compounds to 3-(2-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide include other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its biological activities, including anticancer properties. Compared to these compounds, this compound is unique due to its specific functional groups, which may confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[[2-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O5S/c23-13-9-11-14(12-10-13)32(29,30)26-17-7-3-1-5-15(17)22(28)25-19-16-6-2-4-8-18(16)31-20(19)21(24)27/h1-12,26H,(H2,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRALJWUVZJGCLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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